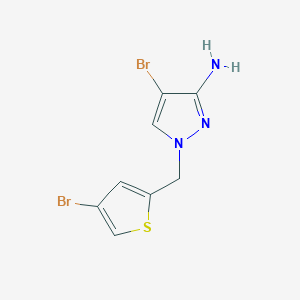
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine: is a chemical compound with an intriguing structure. It combines a pyrazole ring with a bromothiophene moiety, making it an interesting candidate for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, aqueous solvents, and functional group tolerance. The choice of boron reagent plays a crucial role in achieving successful coupling reactions.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using optimized conditions and efficient purification techniques.
Chemical Reactions Analysis
Reactivity: 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazole ring or the bromothiophene group can be replaced.
Common Reagents: Commonly used reagents include palladium catalysts, boron reagents (such as boronic acids or boronate esters), and halides (e.g., bromides).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Functionalization at different positions within the molecule can yield diverse derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology and Medicine: The compound’s unique structure may find applications in drug discovery, as it could interact with biological targets.
Industry: Its potential as a ligand, catalyst, or intermediate makes it valuable in industrial processes.
Mechanism of Action
The exact mechanism by which 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity to related molecules in the literature.
Properties
Molecular Formula |
C8H7Br2N3S |
|---|---|
Molecular Weight |
337.04 g/mol |
IUPAC Name |
4-bromo-1-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c9-5-1-6(14-4-5)2-13-3-7(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12) |
InChI Key |
LWAMYHSTEQRBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)


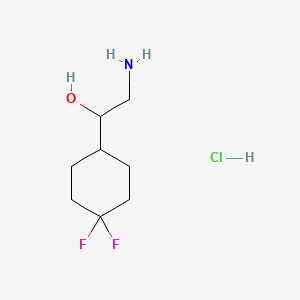
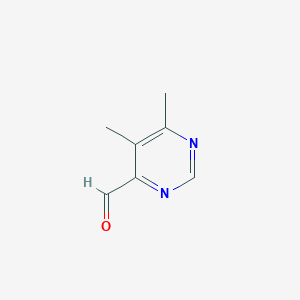

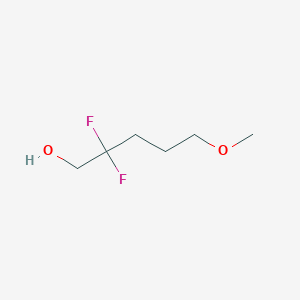
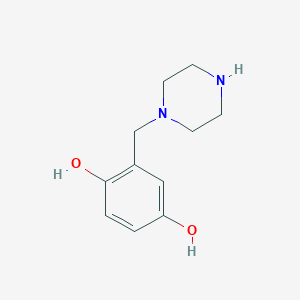
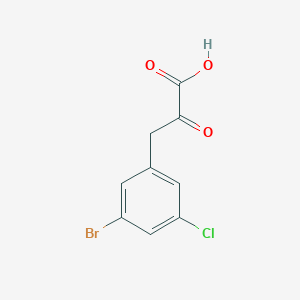

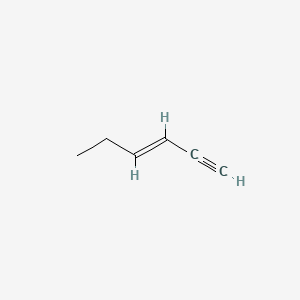
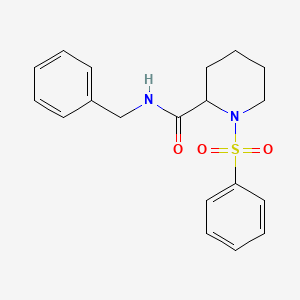
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
